2-(2-Chloro-6-hydroxyphenyl)acetic acid

Physicochemical profiling Ionization state Drug-likeness

Difficulties obtaining the 2-chloro-6-hydroxy isomer hinder bidentate chelation studies and CCR5 antagonist discovery, as positional isomers lack the ortho,ortho-disubstitution. This compound solves that: • Pre-organized COOH/ortho-OH chelation pocket forms stable six-membered metallocycles with metals. • Direct precursor to (2S)-2-amino-2-(2-chloro-6-hydroxyphenyl)acetic acid (CAS 1335724-43-0) and α-amino acid derivatives. • Intramolecular H-bonding lowers pKa to 3.93, improving reaction medium compatibility. In stock, ready to ship.

Molecular Formula C8H7ClO3
Molecular Weight 186.59 g/mol
Cat. No. B13103788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chloro-6-hydroxyphenyl)acetic acid
Molecular FormulaC8H7ClO3
Molecular Weight186.59 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)CC(=O)O)O
InChIInChI=1S/C8H7ClO3/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3,10H,4H2,(H,11,12)
InChIKeyXLLQMBMKYBRBRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Chloro-6-hydroxyphenyl)acetic Acid: Sourcing and Building Block Guide


2-(2-Chloro-6-hydroxyphenyl)acetic acid is a chlorinated phenolic carboxylic acid belonging to the substituted phenylacetic acid class, bearing chlorine at the 2-position and hydroxyl at the 6-position on the aromatic ring . With a molecular formula of C₈H₇ClO₃ and a molecular weight of 186.59 g/mol, it features both hydrogen bond donor (2) and acceptor (3) sites, a predicted pKa of 3.93, and a predicted LogP of 1.67 . Its ortho,ortho-disubstitution pattern presents a distinct chelating geometry that differentiates it from mono-substituted or para-substituted analogs, making it a candidate for applications requiring bidentate metal coordination or specific hydrogen-bonding architectures .

Ortho,ortho-substitution enables bidentate metal chelation geometry
Reported intermediate lipophilicity supports both aqueous and organic-phase synthesis
Scaffold precursor for halogenated non-proteinogenic amino acid derivatives

Why Generic Phenylacetic Acid Analogs Cannot Substitute


Generic substitution fails because the simultaneous presence of ortho-chloro and ortho-hydroxy substituents generates a unique intramolecular hydrogen-bonding network and metal-chelating pocket that is absent in mono-substituted analogs such as 2-chlorophenylacetic acid or 2-hydroxyphenylacetic acid . The chloro group withdraws electron density from the ring, lowering the carboxylic acid pKa by approximately 0.14 units relative to the non-chlorinated 2-hydroxyphenylacetic acid (predicted pKa 3.93 vs. 4.17), altering ionization state at physiological pH . Positional isomers such as 3-chloro-4-hydroxyphenylacetic acid exhibit an entirely different substitution topology—para-hydroxy, meta-chloro—that precludes the intramolecular six-membered hydrogen-bonded ring possible with the ortho,ortho pattern, fundamentally changing both conformation and molecular recognition properties .

Ortho,ortho-disubstitution generates intramolecular H-bond network absent in mono-substituted or positional isomers.
Electron-withdrawing chloro group shifts ionization state relative to non-chlorinated analogs, altering pH-dependent solubility and permeability.
3-Cl,4-OH positional isomer engages plant auxin transport biology; mammalian target engagement context may not transfer.

Quantitative Differentiation from Closest Structural Analogs


pKa Shift vs. 2-Chlorophenylacetic Acid Enhances Physiological Ionization

The target compound exhibits a predicted pKa of 3.93±0.10, which is approximately 0.14 pKa units more acidic than 2-hydroxyphenylacetic acid (pKa 4.17±0.10) and 0.14 units more acidic than 2-chlorophenylacetic acid (pKa 4.07 at 25°C) . The additive electron-withdrawing effect of the ortho-chloro group, combined with the ortho-hydroxy group's ability to stabilize the carboxylate anion via intramolecular hydrogen bonding, is responsible for this increased acidity. At pH 5.5 (e.g., early endosomal compartment), the target compound is approximately 63% ionized versus approximately 54% for 2-chlorophenylacetic acid, a ~9 percentage-point difference that can affect membrane permeability and solubility .

pKa Shift
Reported
ΔpKa ≈ 0.14
vs. 2-chlorophenylacetic acid
Supports pH-dependent ionization profiling; ~9% ionization difference at pH 5.5 may affect assay partitioning.
Predicted values; experimental confirmation advised.
Physicochemical profiling Ionization state Drug-likeness

LogP Reduction vs. 2-Chlorophenylacetic Acid Improves Aqueous Solubility

The target compound has a predicted LogP of 1.67, which is 0.43 log units lower than the de-hydroxy analog 2-chlorophenylacetic acid (LogP 2.10) and 0.75 log units higher than the de-chloro analog 2-hydroxyphenylacetic acid (LogP 0.92) . This intermediate lipophilicity reflects a balanced contribution of the hydrophobic chloro substituent and the hydrophilic hydroxyl group. The ~2.7-fold lower octanol-water partition coefficient compared to 2-chlorophenylacetic acid translates to measurably higher aqueous solubility, which is advantageous for formulations requiring dissolution in aqueous media without co-solvents .

LogP Comparison
Reported
ΔLogP = -0.43
vs. 2-chlorophenylacetic acid
Lower lipophilicity may improve aqueous solubility relative to de-hydroxy analog; supports co-solvent-free assay preparation.
Predicted LogP; experimental measurement may vary.
Lipophilicity ADME Solubility

Ortho,Ortho-Disubstitution Enables Unique Intramolecular Hydrogen Bonding

The 2-chloro-6-hydroxy substitution pattern on the phenylacetic acid scaffold creates a unique intramolecular geometry in which the carboxylic acid side chain can form a six-membered hydrogen-bonded ring with the ortho-hydroxyl group, a conformation that is sterically and electronically inaccessible to the 3-chloro-4-hydroxyphenylacetic acid positional isomer (meta-chloro, para-hydroxy) . This pre-organized conformation mimics a salicylic acid-like binding motif and has been exploited in medicinal chemistry programs targeting enzymes such as choline acetyltransferase (ChAT), where the 2-chloro-6-hydroxyphenylacetic acid scaffold showed measurable inhibitory activity in vitro against chick ChAT (BindingDB assay ChEMBL_49105) [1].

Intramolecular H-Bond
Class-level
6-membered H-bonded ring possible; absent in 3-Cl,4-OH isomer
Pre-organized conformation may influence molecular recognition; relevant for SAR and chelation design.
Based on structural modeling; direct spectroscopic evidence not provided.
Conformational analysis Molecular recognition Chelation

TPSA and H-Bond Profile Differentiation from Mono-Functional Analogs

The target compound possesses a TPSA of 57.53 Ų with 2 hydrogen bond donors (carboxylic acid OH + phenolic OH) and 3 hydrogen bond acceptors (carboxylic acid C=O, phenolic O, and carboxylic acid OH) . This profile differs materially from 2-chlorophenylacetic acid (TPSA = 37.30 Ų, 1 HBD, 2 HBA) and 2-hydroxyphenylacetic acid (TPSA = 57.53 Ų, 2 HBD, 3 HBA—identical TPSA but different electronic distribution due to chlorine substitution) [1]. While the TPSA of the target compound equals that of 2-hydroxyphenylacetic acid, the presence of the electronegative chlorine atom withdraws electron density from the ring, reducing the phenolic O–H bond polarity and subtly altering hydrogen bond acceptor strength compared to the non-chlorinated analog .

TPSA Profile
Reported
TPSA 57.53 Ų (vs. 37.30 for 2-Cl analog); HBD=2, HBA=3
Higher polar surface area suggests reduced passive membrane permeability relative to de-hydroxy analog; may guide CNS vs. peripheral program selection.
Computed TPSA; electronic distribution altered by Cl substitution.
Drug design Permeability Bioavailability

CCR5 Antagonist Activity Reported for This Scaffold

Preliminary pharmacological screening reported in the patent and academic literature indicates that compounds incorporating the 2-chloro-6-hydroxyphenylacetic acid scaffold demonstrate CCR5 antagonist activity, with potential application in treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. While this activity is reported at the scaffold level rather than for the free acid alone, it provides a precedent for biological engagement that is not shared by the 3-chloro-4-hydroxyphenylacetic acid positional isomer, which is primarily characterized as an auxin influx inhibitor in plant biology . The differential biological annotation between positional isomers underscores that chlorine and hydroxyl positioning on the phenylacetic acid core is a critical determinant of target selectivity .

CCR5 Scaffold Activity
Class-level inference
Scaffold reported as CCR5 antagonist in preliminary screening
Supports target-engagement assay context for CCR5 research; selectivity vs. related GPCRs requires validation.
Free acid Ki/IC50 not publicly available; scaffold-level annotation.
CCR5 antagonism HIV Inflammation

Procurement-Relevant Application Scenarios


CCR5-Targeted Medicinal Chemistry and Chemical Probe Development

For laboratories pursuing CCR5 antagonist lead discovery, this compound offers a scaffold with literature-precedented CCR5 engagement [1]. The ortho,ortho-disubstitution pattern provides a unique conformational presentation that cannot be achieved with the 3-chloro-4-hydroxy positional isomer, which is biologically annotated for plant auxin transport rather than human chemokine receptor modulation. Procurement of the 2-Cl,6-OH isomer thus aligns with mammalian target space, reducing the risk of pursuing a scaffold that would direct SAR efforts toward an irrelevant biological pathway.

Metal-Chelating Ligand Design with Ortho,Ortho-Donor Geometry

The 2-chloro-6-hydroxyphenylacetic acid scaffold provides a pre-organized bidentate chelation pocket via the carboxylic acid and ortho-hydroxyl groups, forming a stable six-membered metallocycle with divalent and trivalent metal ions . This geometry is structurally analogous to salicylic acid chelation but incorporates the electron-withdrawing chlorine substituent to tune metal-binding affinity. The 3-chloro-4-hydroxyphenylacetic acid isomer cannot form this same chelate due to the para relationship of the hydroxyl group to the acetic acid side chain. Researchers designing metal-organic frameworks, imaging probes, or metalloenzyme inhibitors should preferentially select the 2,6-pattern for bidentate coordination applications.

Synthesis of Non-Proteinogenic Amino Acid Derivatives

The target compound serves as a direct precursor to (2S)-2-amino-2-(2-chloro-6-hydroxyphenyl)acetic acid (CAS 1335724-43-0) and related α-amino acid derivatives . The intermediate LogP (1.67) and moderate ionization at physiological pH (pKa 3.93) facilitate both aqueous and organic-phase synthetic manipulation, an advantage over the more lipophilic 2-chlorophenylacetic acid (LogP 2.10) which may present solubility challenges in polar reaction media. For peptide medicinal chemistry programs requiring halogenated, hydroxylated non-proteinogenic amino acids, procurement of the parent phenylacetic acid provides a versatile starting material.

Physicochemical Probe for Intramolecular Hydrogen Bonding Studies

The compound's ability to form an intramolecular six-membered hydrogen-bonded ring between the ortho-hydroxyl and the carboxylic acid side chain makes it a valuable model system for studying hydrogen bond strengths and their effects on acidity, solubility, and partition coefficients . The measured or predicted pKa difference of 0.14–0.24 units relative to analogs lacking the intramolecular H-bond provides a quantifiable experimental window for physical organic chemistry investigations. Procurement of this specific isomer enables direct comparison with 2-hydroxyphenylacetic acid and 2-chlorophenylacetic acid in controlled H-bonding studies.

Application
Selection Property
Validation Focus
CCR5 antagonist lead discovery (research)
2-Cl,6-OH scaffold with reported CCR5 binding context
Target engagement assays; selectivity vs. related chemokine receptors
Bidentate metal-chelating ligand design
Pre-organized ortho,ortho-donor geometry
Metal-binding stoichiometry and stability constants
Synthesis of halogenated non-proteinogenic amino acid derivatives
Intermediate lipophilicity for aqueous/organic manipulation
Reaction yield and enantiomeric purity of derived amino acids
Intramolecular H-bonding model system
Six-membered intramolecular H-bond formation
pKa shift and partition coefficient comparison with non-chelating analogs
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